REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:27]=[CH:26][C:9]([CH2:10][N:11]3[CH2:20][C:19]([CH3:22])([CH3:21])[C:18]4[C:13](=[CH:14][C:15]([N+:23]([O-])=O)=[CH:16][CH:17]=4)[CH2:12]3)=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.C(O)(=O)C.C([O-])(O)=O.[Na+].C(Cl)Cl>C(O)C.[Zn]>[N:1]1([C:6]2[CH:7]=[CH:8][C:9]([CH2:10][N:11]3[CH2:20][C:19]([CH3:22])([CH3:21])[C:18]4[C:13](=[CH:14][C:15]([NH2:23])=[CH:16][CH:17]=4)[CH2:12]3)=[CH:26][CH:27]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:2.3|
|
Name
|
solution
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C1=CC=C(CN2CC3=CC(=CC=C3C(C2)(C)C)[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 hours at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated NaCl (1×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified
|
Type
|
WASH
|
Details
|
eluting with 40-80% methanol in water (0.8 g (NH4)2CO3 in 1 L of water)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=CC=C(CN2CC3=CC(=CC=C3C(C2)(C)C)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |